molecular formula C20H21NO5 B13409271 O4-Acetyl-O6-demethylsalutaridine

O4-Acetyl-O6-demethylsalutaridine

Cat. No.: B13409271
M. Wt: 355.4 g/mol
InChI Key: NZQFJEVWAWLXDI-VLIAUNLRSA-N
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Preparation Methods

The synthesis of O4-Acetyl-O6-demethylsalutaridine involves several steps. The starting material is typically salutaridine, which undergoes acetylation and demethylation reactions to produce the final compound. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

O4-Acetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O4-Acetyl-O6-demethylsalutaridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O4-Acetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine and morphine. It interacts with specific enzymes and molecular targets involved in these biosynthetic pathways. The exact molecular targets and pathways are complex and involve multiple steps, including acetylation and demethylation reactions .

Comparison with Similar Compounds

O4-Acetyl-O6-demethylsalutaridine is unique due to its specific structure and role in the biosynthesis of salutaridine and morphine. Similar compounds include:

    Salutaridine: A direct precursor in the biosynthesis of morphine.

    Morphine: A principal alkaloid of opium and a widely used analgesic.

    Codeine: Another alkaloid derived from morphine, used as a pain reliever and cough suppressant.

These compounds share similar biosynthetic pathways but differ in their specific structures and pharmacological properties .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

[(1S,9R)-13-hydroxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-3-yl] acetate

InChI

InChI=1S/C20H21NO5/c1-11(22)26-19-17(25-3)5-4-12-8-14-13-9-15(23)16(24)10-20(13,18(12)19)6-7-21(14)2/h4-5,9-10,14,24H,6-8H2,1-3H3/t14-,20+/m1/s1

InChI Key

NZQFJEVWAWLXDI-VLIAUNLRSA-N

Isomeric SMILES

CC(=O)OC1=C(C=CC2=C1[C@]34CCN([C@H](C2)C3=CC(=O)C(=C4)O)C)OC

Canonical SMILES

CC(=O)OC1=C(C=CC2=C1C34CCN(C(C2)C3=CC(=O)C(=C4)O)C)OC

Origin of Product

United States

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